2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: , also known by its chemical formula C₁₄H₁₈N₄O₃ , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes::
Click Chemistry Approach:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxymethyl group to a carbonyl group.
Substitution: Ethoxyphenyl and ethyl groups can be substituted under appropriate conditions.
Reduction: Reduction of the triazole ring may yield different derivatives.
Sodium azide (NaN₃): Used for azide introduction.
Alkynes (e.g., propargyl alcohol): Provide the alkyne moiety.
Copper(I) catalysts: Facilitate the click reaction.
- The desired product is the 2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide itself.
- By modifying reaction conditions, other triazole derivatives may form.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for its potential as a bioconjugation reagent.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of novel compounds.
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or cellular components.
Pathways: It could modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Uniqueness: Its ethoxyphenyl and hydroxymethyl substituents distinguish it from other triazole derivatives.
Similar Compounds: Examples include 1-(2-hydroxy-4-methoxyphenyl)ethanone and 4-Hydroxy-3-methoxyphenylacetone .
Properties
Molecular Formula |
C14H18N4O3 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O3/c1-3-15-14(20)13-12(9-19)16-18(17-13)10-5-7-11(8-6-10)21-4-2/h5-8,19H,3-4,9H2,1-2H3,(H,15,20) |
InChI Key |
KKEGVMLVSONCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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